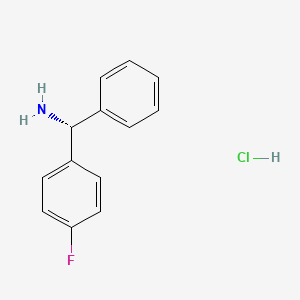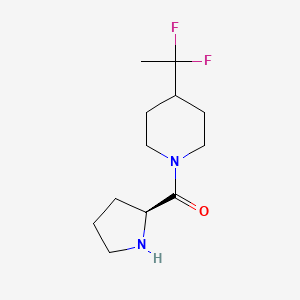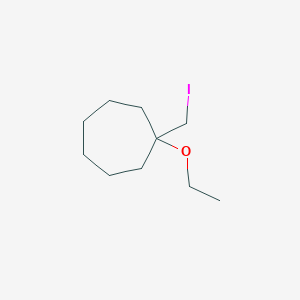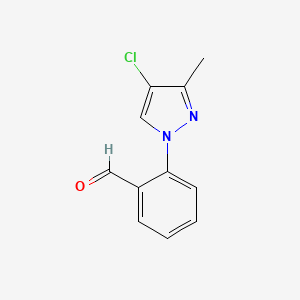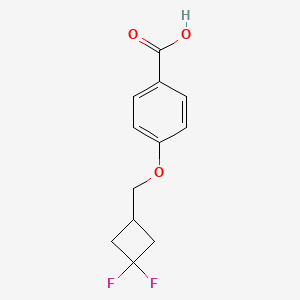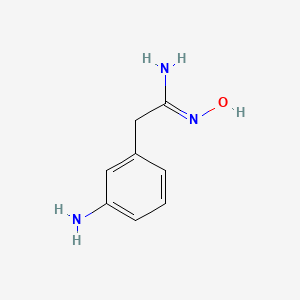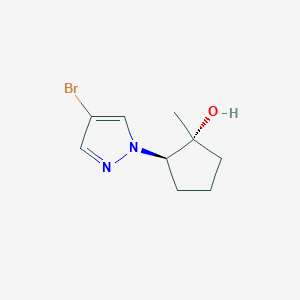
Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol is a synthetic organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a bromopyrazole moiety and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using suitable alkylating agents.
Bromopyrazole Formation: The pyrazole ring is brominated using brominating agents such as N-bromosuccinimide.
Coupling Reaction: The bromopyrazole moiety is then coupled with the cyclopentane ring through a nucleophilic substitution reaction, often using a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromopyrazole moiety can be reduced to form a pyrazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of bromopyrazole-containing compounds with biological targets.
作用機序
The mechanism of action of Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazole moiety is known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding. The hydroxyl group may also play a role in hydrogen bonding interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- Rel-(1R,2R)-2-(4-chloro-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol
- Rel-(1R,2R)-2-(4-fluoro-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol
- Rel-(1R,2R)-2-(4-iodo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol
Uniqueness
Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique property can be exploited in the design of new compounds with specific biological or material properties.
特性
分子式 |
C9H13BrN2O |
|---|---|
分子量 |
245.12 g/mol |
IUPAC名 |
(1R,2R)-2-(4-bromopyrazol-1-yl)-1-methylcyclopentan-1-ol |
InChI |
InChI=1S/C9H13BrN2O/c1-9(13)4-2-3-8(9)12-6-7(10)5-11-12/h5-6,8,13H,2-4H2,1H3/t8-,9-/m1/s1 |
InChIキー |
AEKYCLXTEVIUDY-RKDXNWHRSA-N |
異性体SMILES |
C[C@]1(CCC[C@H]1N2C=C(C=N2)Br)O |
正規SMILES |
CC1(CCCC1N2C=C(C=N2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15279339.png)
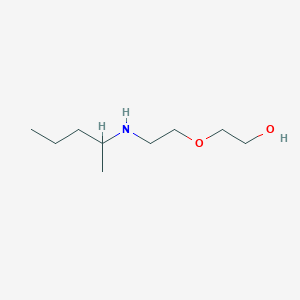
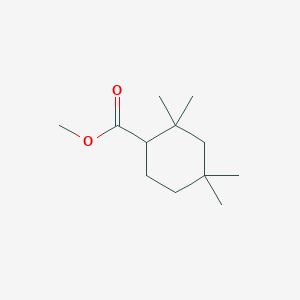


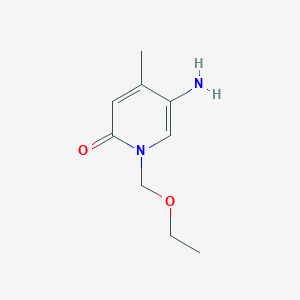
![4-(2-Oxopropoxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15279354.png)
